molecular formula C17H18N2O6 B11967996 1,5-Bis(3-nitrophenoxy)pentane CAS No. 131013-49-5

1,5-Bis(3-nitrophenoxy)pentane

Cat. No.: B11967996
CAS No.: 131013-49-5
M. Wt: 346.3 g/mol
InChI Key: WCJSSULXVRRUJR-UHFFFAOYSA-N
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Description

1,5-Bis(3-nitrophenoxy)pentane is a nitro-substituted aromatic ether featuring two 3-nitrophenoxy groups attached to a pentane backbone. The meta-positioned nitro groups impart strong electron-withdrawing effects, influencing its electronic properties, solubility, and reactivity.

Properties

CAS No.

131013-49-5

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

1-nitro-3-[5-(3-nitrophenoxy)pentoxy]benzene

InChI

InChI=1S/C17H18N2O6/c20-18(21)14-6-4-8-16(12-14)24-10-2-1-3-11-25-17-9-5-7-15(13-17)19(22)23/h4-9,12-13H,1-3,10-11H2

InChI Key

WCJSSULXVRRUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-nitrophenoxy)pentane typically involves the reaction of 1,5-dibromopentane with 3-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for 1,5-Bis(3-nitrophenoxy)pentane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-nitrophenoxy)pentane can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrophenoxy groups can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile.

Major Products

    Reduction: 1,5-Bis(3-aminophenoxy)pentane.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Bis(3-nitrophenoxy)pentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(3-nitrophenoxy)pentane is primarily related to its ability to undergo reduction and substitution reactions. The nitro groups can be reduced to amines, which can then interact with various biological targets. The phenoxy groups can participate in interactions with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Substituents Key Properties Applications
1,5-Bis(3-nitrophenoxy)pentane 3-Nitrophenoxy High polarity, electron-withdrawing Explosives, pharmaceutical intermediates (inferred)
1,5-Bis(4-nitrophenoxy)pentane 4-Nitrophenoxy Symmetrical, crystalline Crystallography studies, synthesis
Pentamidine 4-Amidinophenoxy Basic, bioactive Antiprotozoal therapy
1,5-Bis(diphenylphosphino)pentane Diphenylphosphino Air-sensitive, flexible ligand Catalysis (cross-coupling reactions)
1,5-Bis(methylthio)pentane Methylthio Hydrophobic, moderate reactivity Polymer additives

Research Findings and Implications

  • Reactivity: Nitro groups in 1,5-Bis(3-nitrophenoxy)pentane likely enhance susceptibility to nucleophilic aromatic substitution, contrasting with phosphino or methoxy derivatives that favor coordination or electrophilic processes.
  • Synthetic Challenges : Meta-substitution may complicate regioselective synthesis compared to para-isomers, requiring controlled nitration conditions.

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